molecular formula C11H14BrNO B1380864 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1784885-77-3

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380864
CAS No.: 1784885-77-3
M. Wt: 256.14 g/mol
InChI Key: SPBOEGOGZZSNFV-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and methoxy groups in its structure suggests that it may have unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, such as phenylethanolamine N-methyltransferase (PNMT) . The interaction with PNMT results in altered levels of neurotransmitters, which can have downstream effects on cellular signaling and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PNMT involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition results in decreased synthesis of certain neurotransmitters, which can have broad implications for cellular function and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in certain behavioral outcomes . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can determine its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines.

Scientific Research Applications

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, which may affect its chemical properties and interactions.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks both the bromine and methoxy groups, leading to distinct chemical behavior.

Uniqueness

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent and its utility in various chemical reactions.

Properties

IUPAC Name

6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBOEGOGZZSNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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